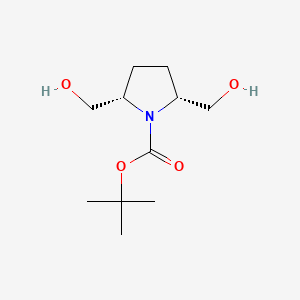

tert-butyl cis-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl cis-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and hydroxymethyl substituents at the cis-2,5 positions. This compound is synthesized via the reduction of ester precursors, such as 1-(tert-butyl) 2,5-dimethyl pyrrolidine-1,2,5-tricarboxylate, using sodium borohydride (NaBH₄) in methanol/ethanol with CaCl₂ as a Lewis acid . This method is favored over traditional LiAlH₄ reductions due to improved safety, atom economy, and compatibility with protic solvents . The compound serves as a key intermediate in pharmaceutical research, particularly for cyclization reactions to form bicyclic cores in drug candidates (e.g., ATX inhibitors) .

Properties

IUPAC Name |

tert-butyl (2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQFMICMBHKUSL-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available pyrrolidine derivatives.

Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl dimethylsilyl chloride in the presence of imidazole to form tert-butyl dimethylsilyl ethers.

Formylation: The protected compound undergoes formylation using n-butyllithium and dimethylformamide (DMF) to introduce formyl groups.

Reduction: The formyl groups are reduced using sodium borohydride in methanol to yield the corresponding alcohols.

Deprotection: The tert-butyl dimethylsilyl groups are removed to obtain the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Synthesis Applications

Tert-butyl cis-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. It is particularly valuable for creating complex molecular architectures due to its ability to participate in various chemical reactions:

- Three-component Domino Reactions : This compound can be synthesized through multi-component reactions involving amino acids and activated alkenes. Such reactions are crucial for developing new pyrrolidine derivatives with potential biological activity .

- Synthesis of Nitroxides : The compound has been utilized in the preparation of stable nitroxide radicals. These radicals are important in studies of radical mechanisms and have applications in materials science and biochemistry .

Biological Applications

The biological relevance of this compound primarily lies in its derivatives:

- Drug Development : Compounds derived from this structure have shown promise as inhibitors for various biological targets, including g-secretase and other enzymes involved in neurodegenerative diseases. The ability to modify the pyrrolidine ring allows for the exploration of structure-activity relationships in drug design .

- Antioxidant Studies : Research has indicated that certain derivatives exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study demonstrated the efficient synthesis of pyrrolidine derivatives using this compound as a precursor. The derivatives were evaluated for their biological activity against specific cancer cell lines, showing significant cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Development of Stable Nitroxides

Another research project focused on the preparation of stable nitroxides from this compound. The resulting nitroxides displayed remarkable stability and resistance to reduction, making them suitable for applications in spin labeling and EPR spectroscopy, which are essential techniques for studying molecular dynamics and interactions .

Mechanism of Action

The mechanism of action of tert-butyl cis-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxymethyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Key Observations:

- Pyrrolidine vs. Pyridine/Other Heterocycles: The target compound’s pyrrolidine core offers distinct conformational flexibility compared to pyridine derivatives (e.g., ) or fused-ring systems (e.g., cyclopenta[c]pyrrole in ). The cis-hydroxymethyl groups enhance hydrogen-bonding capacity, unlike the pyridine’s aromaticity or the ketone’s electrophilicity .

- Functional Group Reactivity: The hydroxymethyl groups enable derivatization (e.g., tosylation in ), whereas methoxy or ketone groups in analogs limit such transformations .

Table 3: Property Comparisons

Key Observations:

Biological Activity

Introduction

Tert-butyl cis-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 157968-72-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : rel-tert-butyl (2R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula : C11H21NO4

- Molecular Weight : 231.29 g/mol

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is thought to modulate enzymatic activity and influence metabolic processes. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which may enhance its binding affinity to target proteins.

Potential Biological Activities

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular environments.

- Neuroprotective Effects : There is evidence indicating that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound. Below are notable findings:

| Study | Findings | Methodology |

|---|---|---|

| Study A (2020) | Showed significant reduction in oxidative stress markers in vitro | Cell culture assays using neuronal cell lines |

| Study B (2021) | Demonstrated neuroprotective effects against glutamate-induced toxicity | In vivo mouse model experiments |

| Study C (2022) | Reported inhibition of TNF-alpha and IL-6 production in macrophages | ELISA assays for cytokine measurement |

Detailed Research Findings

- Antioxidant Activity :

- Neuroprotection :

- Anti-inflammatory Effects :

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl cis-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves coupling hydroxyl-methylpyrrolidine precursors with tert-butyl protecting groups. For example, carboxylation reactions often employ N,N-diisopropylethylamine (DIPEA) and dichloromethane (DCM) as a solvent, with mixed anhydride intermediates monitored via LC-MS . Purification is achieved via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) . Characterization includes NMR (for stereochemical confirmation), IR (to track functional groups), and HRMS (for molecular weight validation) .

Q. How is stereochemical purity of the cis-2,5 diastereomer ensured during synthesis?

- Methodological Answer : Stereochemical control is critical. Techniques include:

- Chiral auxiliaries : Use of enantiopure starting materials or catalysts.

- Chromatographic separation : Resolution of diastereomers via silica gel columns with polar/non-polar solvent systems .

- NMR analysis : Comparison of coupling constants (e.g., J values for vicinal protons) to confirm cis vs. trans configurations .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and institutional guidelines:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods due to volatile solvents (e.g., DCM) .

- Storage : Inert atmosphere (argon) and desiccants to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Process intensification : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .

- Solvent selection : Replace DCM with greener solvents (e.g., 2-MeTHF) to improve scalability and reduce toxicity .

- In-line monitoring : Implement real-time LC-MS or FTIR to detect intermediates and adjust conditions dynamically .

Q. What computational strategies are effective for predicting reaction pathways and optimizing catalytic systems for this compound?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., carbamate formation) .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvent combinations .

- Kinetic modeling : Fit experimental data to rate equations to identify rate-limiting steps (e.g., anhydride formation vs. coupling) .

Q. How can contradictory NMR or chromatographic data be resolved during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) that may obscure stereochemical analysis .

- Alternative detectors : Use charged aerosol detection (CAD) in HPLC to quantify impurities undetected by UV .

Q. What methodologies are recommended for studying the hydrolytic stability of the tert-butoxycarbonyl (Boc) group under physiological conditions?

- Methodological Answer :

- pH-dependent kinetics : Conduct accelerated degradation studies in buffers (pH 1–10) with LC-MS monitoring to determine half-lives .

- Mass balance analysis : Quantify hydrolysis products (e.g., CO₂ release) via gravimetry or gas chromatography .

- Computational hydrolysis models : Combine molecular dynamics (MD) and QSPR to predict stability in novel environments .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.